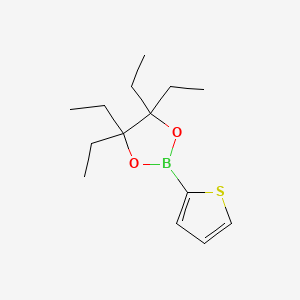
4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a thiophene ring and two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boron center can be reduced to form borohydrides.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom is replaced by a different substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Borohydride derivatives.
Substitution: Various substituted thiophenes, depending on the coupling partner used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of a new carbon-carbon bond through a palladium-catalyzed process. In biological systems, boron-containing compounds can interact with enzymes or cellular components, potentially inhibiting their function or altering cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane is unique due to the presence of ethyl groups, which can influence its reactivity and solubility compared to its methyl-substituted counterparts. The thiophene ring also imparts specific electronic properties, making it suitable for applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C14H23BO2S |
|---|---|
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetraethyl-2-thiophen-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2S/c1-5-13(6-2)14(7-3,8-4)17-15(16-13)12-10-9-11-18-12/h9-11H,5-8H2,1-4H3 |
Clave InChI |
IFONJMCNWOIJSK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
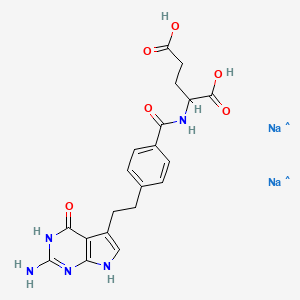

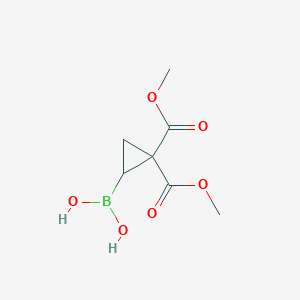
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)
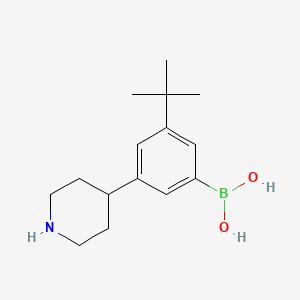
![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)


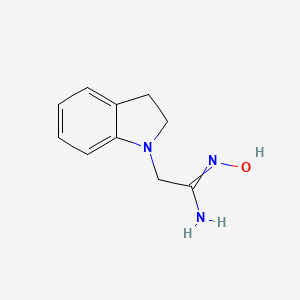
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
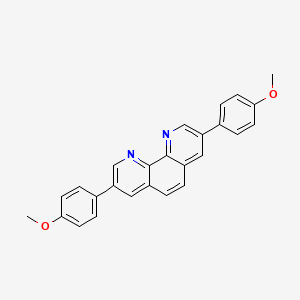
![4-(3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085305.png)
![8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085314.png)
